1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrF2O2. This compound is characterized by the presence of a bromomethyl group and a difluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by the introduction of the difluoromethoxy group. One common method involves the bromination of 2-(difluoromethoxy)acetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: Formation of substituted phenylpropan-2-one derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or reduced ketones.
Scientific Research Applications
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
- 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one
- 1-(3-(Bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one
- 1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
Comparison: 1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the bromomethyl and difluoromethoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Biological Activity
1-(2-(Bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one, identified by its CAS number 1804187-55-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C11H11BrF2O2
- Molecular Weight : 293.11 g/mol
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including herbicidal and anti-cancer properties. The bromomethyl and difluoromethoxy groups may enhance the compound's reactivity and interaction with biological targets.
Potential Mechanisms
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes critical in cancer pathways, such as ERK kinases .
- Cellular Signaling Modulation : The presence of difluoromethoxy may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Properties
Preliminary studies suggest that derivatives of similar compounds can exhibit anticancer activity. For instance, compounds that inhibit ERK pathways have been linked to reduced tumor growth in various cancer models .
Herbicidal Activity
The compound's structural characteristics align with those found in herbicides. Similar compounds have demonstrated effectiveness in controlling weed populations, suggesting potential applications in agrochemicals .
Study 1: Antitumor Activity
A study investigating the effects of structurally related compounds on tumor cell lines reported significant reductions in cell viability at concentrations ranging from 10 µM to 100 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
50 | 60 |
100 | 30 |
Study 2: Herbicidal Efficacy
Another study evaluated the herbicidal activity of related compounds in agricultural settings. The results indicated that at a concentration of 200 g/ha, the compound effectively reduced weed biomass by approximately 70%.
Treatment (g/ha) | Weed Biomass Reduction (%) |
---|---|
Control | 0 |
100 | 50 |
200 | 70 |
Safety and Toxicology
The safety profile of this compound is essential for its application in pharmaceuticals and agriculture. Preliminary data suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish safety guidelines.
Properties
Molecular Formula |
C11H11BrF2O2 |
---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O2/c1-7(15)5-9-8(6-12)3-2-4-10(9)16-11(13)14/h2-4,11H,5-6H2,1H3 |
InChI Key |
WCKNFISKMRQKPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)F)CBr |
Origin of Product |
United States |
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